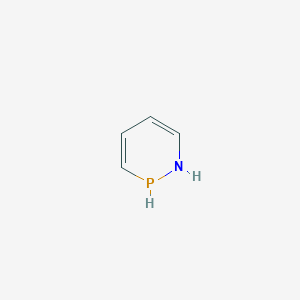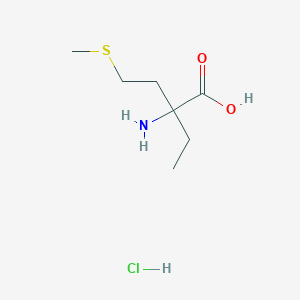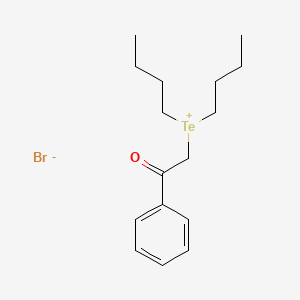![molecular formula C10H14O2 B14309441 3-Methyl-2-[2-(2-methyloxiran-2-yl)ethyl]furan CAS No. 112408-78-3](/img/structure/B14309441.png)
3-Methyl-2-[2-(2-methyloxiran-2-yl)ethyl]furan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-2-[2-(2-methyloxiran-2-yl)ethyl]furan is an organic compound belonging to the furan family Furans are heterocyclic aromatic compounds characterized by a five-membered ring structure containing one oxygen atom and four carbon atoms This particular compound is notable for its unique structure, which includes a furan ring substituted with a 3-methyl group and a 2-(2-methyloxiran-2-yl)ethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-[2-(2-methyloxiran-2-yl)ethyl]furan can be achieved through several synthetic routes. One common method involves the reaction of 3-methylfuran with an appropriate epoxide precursor under acidic or basic conditions. The reaction typically proceeds via nucleophilic attack on the epoxide ring, leading to the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. Catalysts such as Lewis acids or bases may be employed to enhance the reaction rate and selectivity. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-2-[2-(2-methyloxiran-2-yl)ethyl]furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of diols from the oxirane ring.
Substitution: Formation of halogenated or nitrated furans.
Aplicaciones Científicas De Investigación
3-Methyl-2-[2-(2-methyloxiran-2-yl)ethyl]furan has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Methyl-2-[2-(2-methyloxiran-2-yl)ethyl]furan involves its interaction with various molecular targets. The oxirane ring is highly reactive and can undergo ring-opening reactions with nucleophiles, leading to the formation of covalent bonds with biological molecules. This reactivity is exploited in medicinal chemistry to design compounds that can interact with specific enzymes or receptors, thereby modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-((3,3-Dimethyloxiran-2-yl)methyl)-3-methylfuran
- 2-(2’,3’-epoxy-3’-methylbutyl)-3-methylfuran
- Rose furan oxide
- Rosefuran epoxide
Uniqueness
3-Methyl-2-[2-(2-methyloxiran-2-yl)ethyl]furan is unique due to the presence of both a furan ring and an oxirane ring in its structure. This combination imparts distinct reactivity and potential applications compared to other similar compounds. The specific substitution pattern also influences its chemical behavior and biological activity, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
112408-78-3 |
|---|---|
Fórmula molecular |
C10H14O2 |
Peso molecular |
166.22 g/mol |
Nombre IUPAC |
3-methyl-2-[2-(2-methyloxiran-2-yl)ethyl]furan |
InChI |
InChI=1S/C10H14O2/c1-8-4-6-11-9(8)3-5-10(2)7-12-10/h4,6H,3,5,7H2,1-2H3 |
Clave InChI |
ZDRYPNTZRDIHHL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(OC=C1)CCC2(CO2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,5-Bis[4-(dimethylamino)-2-methylbutan-2-yl]benzene-1,4-diol](/img/structure/B14309363.png)
![3,6,9,12,15,18-Hexaoxabicyclo[18.3.1]tetracosa-1(24),20,22-triene-24-sulfinic acid](/img/structure/B14309365.png)
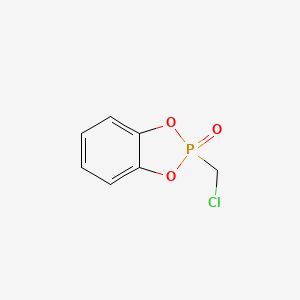
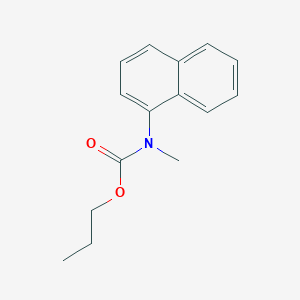
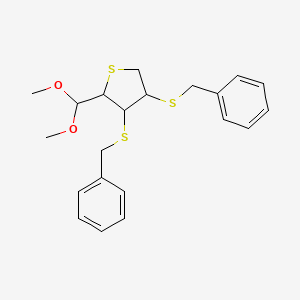
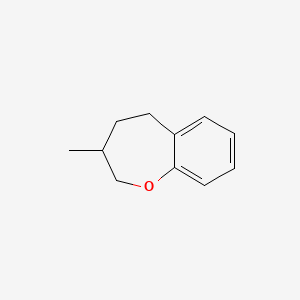
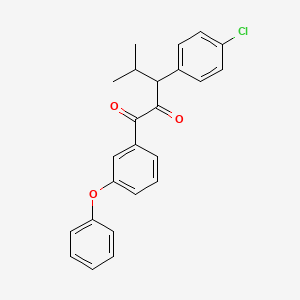
![2-(2-Chloroacetamido)-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B14309410.png)
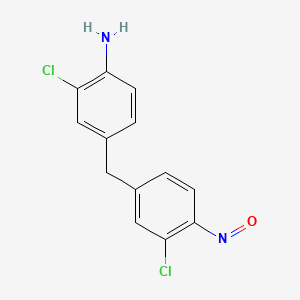
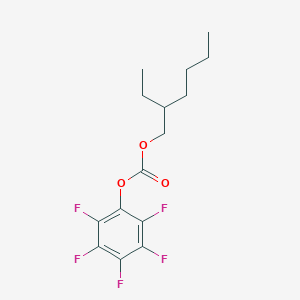
silane](/img/structure/B14309420.png)
